molecular formula C15H20N2O3S B6976320 N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide

Cat. No.: B6976320
M. Wt: 308.4 g/mol
InChI Key: NRNCGSRVTRYFHD-UHFFFAOYSA-N
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Description

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[410]heptane-2-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using reagents such as methanesulfonyl chloride.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reductive conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide: shares similarities with other bicyclic compounds such as:

Uniqueness

  • The presence of the sulfonyl group and the specific bicyclic structure make this compound unique compared to other similar compounds. This uniqueness can contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methylsulfonylphenyl)methyl]-2-azabicyclo[4.1.0]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-21(19,20)14-7-3-2-5-12(14)10-16-15(18)17-8-4-6-11-9-13(11)17/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCGSRVTRYFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CNC(=O)N2CCCC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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